molecular formula C13H12N4O2 B5957743 N'-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]pyridine-2-carboximidamide

N'-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]pyridine-2-carboximidamide

Cat. No.: B5957743
M. Wt: 256.26 g/mol
InChI Key: FXKVTXJQVOVQBD-PXNMLYILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]pyridine-2-carboximidamide is a complex organic compound that belongs to the class of pyridine carboximidamides. This compound is characterized by the presence of a pyridine ring, a carboximidamide group, and a Schiff base linkage with a 2,4-dihydroxyphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]pyridine-2-carboximidamide typically involves a multi-step process. One common method includes the condensation reaction between pyridine-2-carboximidamide and 2,4-dihydroxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, and in the presence of a catalyst like acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]pyridine-2-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N’-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]pyridine-2-carboximidamide involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. Additionally, its Schiff base linkage allows it to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The hydroxyl groups on the phenyl ring can also participate in hydrogen bonding, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]pyridine-2-carboximidamide is unique due to its Schiff base linkage with a 2,4-dihydroxyphenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with metal ions and biological macromolecules, making it a valuable compound for research in coordination chemistry and medicinal chemistry .

Properties

IUPAC Name

N'-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]pyridine-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c14-13(11-3-1-2-6-15-11)17-16-8-9-4-5-10(18)7-12(9)19/h1-8,18-19H,(H2,14,17)/b16-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKVTXJQVOVQBD-PXNMLYILSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=NN=CC2=C(C=C(C=C2)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C(=N\N=C/C2=C(C=C(C=C2)O)O)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.